molecular formula C8H9N3O4 B1678753 Nicorandil CAS No. 65141-46-0

Nicorandil

Numéro de catalogue B1678753
Numéro CAS: 65141-46-0
Poids moléculaire: 211.17 g/mol
Clé InChI: LBHIOVVIQHSOQN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nicorandil is a vasodilatory drug that functions through potassium channels and intracellular cGMP concentrations . It is commonly used to treat angina . It is a niacinamide derivative that induces vasodilation of arterioles and large coronary arteries by activating potassium channels . It is often used for patients with angina who remain symptomatic despite optimal treatment with other antianginal drugs .


Synthesis Analysis

The synthesis of Nicorandil involves crystallization from water and recycling of the aqueous mother liquor . The crude Nicorandil is isolated by filtration after thermostating the heterogeneous mixture at the temperature of 0-15°C (preferably 5°C) .


Molecular Structure Analysis

Nicorandil is a small molecule with a chemical formula of C8H9N3O4 . Its molecular weight is 211.177 . It has been found that the binary solids of Nicorandil with homologous dicarboxylic acids exhibit improved physical and mechanical properties compared to the Nicorandil drug .


Physical And Chemical Properties Analysis

Nicorandil exhibits moderate solubility (1.19 mg mL−1 at 37 °C) and has a short half-life (<1 h) due to rapid metabolism and systematic elimination via oral administration . It is formulated in tablet and liquid dosage forms for oral and intravenous routes of drug delivery .

Applications De Recherche Scientifique

1. Treatment of Microvascular Angina

  • Application Summary: Nicorandil has been used in the treatment of microvascular angina, a complex and frequent cardiovascular disease. The drug has shown potential in improving the symptoms of angina in previous randomized controlled clinical trials .
  • Methods of Application: The effectiveness and safety of Nicorandil in treating microvascular angina were evaluated through systematic review and meta-analysis. The study involved the retrieval of relevant network electronic databases and manual search of the included literature references .
  • Results: The study aimed to understand whether Nicorandil can further improve the prognosis of patients with microvascular angina and the safety of the drug. It was found that Nicorandil can effectively treat unstable angina and its related microvascular complications .

2. Perioperative Myocardial Protection in Percutaneous Coronary Intervention (PCI)

  • Application Summary: Nicorandil has been studied for its effect on perioperative myocardial protection in patients undergoing elective percutaneous coronary intervention (PCI). The drug has shown potential in reducing myocardial injury and the incidence of adverse reactions after PCI .
  • Methods of Application: A meta-analysis was conducted on 16 articles, including 1616 patients, to study the effect of Nicorandil on perioperative myocardial protection in patients undergoing elective PCI .
  • Results: The meta-analysis showed that Nicorandil can reduce the level of CK-MB and TnT after PCI at various time points, including at 6 hours, 12 hours, 18 hours, and 24 hours. It was also found that Nicorandil can reduce the incidence of adverse reactions after PCI .

3. Suppression of Ischemia-Induced Ventricular Arrhythmias

  • Application Summary: Nicorandil has been studied for its potential to suppress ischemia-induced ventricular arrhythmias (VA) during ST-elevation myocardial infarction (STEMI). The drug has shown potential in reducing the incidence of VA, a major cause of death and out-of-hospital cardiac arrest .
  • Methods of Application: The study involved the infusion of Nicorandil during STEMI in rats with left ventricular hypertrophy. The researchers measured the incidence of VA and nor-adrenaline release in left-ventricular perfusate .
  • Results: The study found that Nicorandil infusion during ischemia was associated with a reduced incidence of VA. The authors speculate that Nicorandil can act on K ATP channels of sympathetic neurons to limit nor-adrenaline release, in addition to attenuating calcium overload in cardiomyocytes .

4. Improvement of Cardiovascular Outcomes in Acute Coronary Syndrome

  • Application Summary: Nicorandil has been evaluated for its efficacy in improving cardiovascular outcomes in acute coronary syndrome. The drug acts as a potassium channel opener, providing potential cardio-protective benefits .
  • Methods of Application: The study was a meta-analysis conducted with the objective of evaluating the efficacy of Nicorandil in improving cardiovascular outcomes in acute coronary syndrome .

5. Suppression of Ischemia-Induced Ventricular Arrhythmias

  • Application Summary: Nicorandil has been studied for its potential to suppress ischemia-induced ventricular arrhythmias (VA) during ST-elevation myocardial infarction (STEMI). The drug has shown potential in reducing the incidence of VA, a major cause of death and out-of-hospital cardiac arrest .
  • Methods of Application: The study involved the infusion of Nicorandil during STEMI in rats with left ventricular hypertrophy. The researchers measured the incidence of VA and nor-adrenaline release in left-ventricular perfusate .
  • Results: The study found that Nicorandil infusion during ischemia was associated with a reduced incidence of VA. The authors speculate that Nicorandil can act on K ATP channels of sympathetic neurons to limit nor-adrenaline release, in addition to attenuating calcium overload in cardiomyocytes .

6. Improvement of Cardiovascular Outcomes in Acute Coronary Syndrome

  • Application Summary: Nicorandil has been evaluated for its efficacy in improving cardiovascular outcomes in acute coronary syndrome. The drug acts as a potassium channel opener, providing potential cardio-protective benefits .
  • Methods of Application: The study was a meta-analysis conducted with the objective of evaluating the efficacy of Nicorandil in improving cardiovascular outcomes in acute coronary syndrome .

Safety And Hazards

Nicorandil can cause serious eye damage and is harmful if swallowed . It is advised to avoid dust formation, ingestion, and inhalation . Protective equipment and face protection should be worn when handling Nicorandil .

Orientations Futures

Nicorandil remains a fascinating drug with potential actions in cardiac ischemia . It has dual properties as both a nitric oxide (NO) donor and K ATP channel opener, by which it can cause coronary artery vasodilation, as well as cardioprotection against ischemia and reperfusion (I/R) injury . Recent studies suggest that Nicorandil may suppress ischemia-induced ventricular arrhythmias (VA) . Further clinical trials are needed to evaluate the benefit of Nicorandil for patients with chronic total occlusion (CTO) .

Propriétés

IUPAC Name

2-(pyridine-3-carbonylamino)ethyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c12-8(7-2-1-3-9-6-7)10-4-5-15-11(13)14/h1-3,6H,4-5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHIOVVIQHSOQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCO[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045692
Record name Nicorandil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Partly miscible
Record name Nicorandil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09220
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Nicorandil mediates its therapeutic efficacy via two main mechanisms. Nicorandil is an activator and opener of ATP-sensitive (ATP-dependent) potassium channels (KATP channels) that are composed of Kir6.x-type subunits and sulfonylurea receptor (SUR) subunits. Nicorandil binding sites are located in the sulfonylurea receptor 2 (SUR2) in the ATP-sensitive potassium channel, which are regulatory subunits of the channel that exhibit an ATPase activitiy. There are 2 types of SUR2 subunits (2A/2B) that have identical nucleotide binding domains (NBD), where SUR2A is more predominantly expressed in skeletal and cardiac myocytes and SUR2B in smooth muscle cells. Nicorandil more potently activates SUR2B/Kir6.2 than SUR2A/Kir6.2 channels to cause hyperpolarization. ATP-NBD1 interaction influences the channel signalling by nicorandil, and the response of the channel to nicorandil is also facilitated and heightened by the interaction of ATP or ADP with NBD2. Potentiated activity of ATP-sensitive channels have cardioprotective role by limiting the duration of action potentials and preventing intraceullar calcium overload. This attenuates cellular injury by preserving cellular energetics and ultimately cell survival. KATP channel-dependent membrane hyperpolarization can also lead to vasodilation via reduction in Ca2+ influx through the voltage-gated Ca2+ channels and regulation of intracellular Ca2+ mobilization in smooth muscle cells. Nicorandil contain a nitrate moiety in its structure, making it a good dilator of vascular smooth muscle like other nitroglycerin esters. Direct relaxation of venous vascular system arises from NO-donor mediated stimulation of guanylyl cyclase and increased levels of intracellular cyclic GMP (cGMP). Elevated levels of cGMP contributes to the total relaxing effect of nicorandil at higher concentrations of the drug.
Record name Nicorandil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09220
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Nicorandil

CAS RN

65141-46-0
Record name Nicorandil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65141-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nicorandil [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065141460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicorandil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09220
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nicorandil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nicorandil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.541
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICORANDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260456HAM0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

92-93
Record name Nicorandil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09220
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nicorandil
Reactant of Route 2
Reactant of Route 2
Nicorandil
Reactant of Route 3
Nicorandil
Reactant of Route 4
Reactant of Route 4
Nicorandil
Reactant of Route 5
Reactant of Route 5
Nicorandil
Reactant of Route 6
Reactant of Route 6
Nicorandil

Citations

For This Compound
24,600
Citations
S Horinaka - Drugs, 2011 - Springer
… the efficacy of treatment with nicorandil, which counteracts cardiac … First, the rationale for nicorandil treatment and its … and pharmacological preconditioning with nicorandil as well as …
Number of citations: 125 link.springer.com
N Taira - The American journal of cardiology, 1989 - Elsevier
… ous results on nicorandil suggest the following: (1) The property of nicorandil as a resistive … The nonunanimous effect of nicorandil on venous return is a result of the opposing actions …
Number of citations: 417 www.sciencedirect.com
A Frydman - Journal of cardiovascular pharmacology, 1992 - journals.lww.com
… Nicorandil is rapidly and almost completely absorbed from the gastrointestinal tract. Nicorandil … concentration or total amount of absorbed nicorandil. After oral administration of a 5-, 10-, …
Number of citations: 94 journals.lww.com
AM Frydman, P Chapelle, H Diekmann, R Bruno… - The American journal of …, 1989 - Elsevier
This report presents the findings of some studies on single intravenous and oral dosing performed in healthy volunteers to determine the pharmacokinetics and preliminary metabolism …
Number of citations: 103 www.sciencedirect.com
K Iwakura, H Ito, A Okamura, Y Koyama, M Date… - Circulation …, 2009 - jstage.jst.go.jp
… Nicorandil should be administrated before or at the time of … oral nicorandil. For a 3-arm trial consisting of the control and 2 nicorandil arms with and without subsequent oral nicorandil, …
Number of citations: 77 www.jstage.jst.go.jp
IONA Study Group - The Lancet, 2002 - Elsevier
… In addition to its anti-ischaemic effects, the antianginal drug nicorandil is thought to have cardioprotective properties. We did a randomised trial to find out whether nicorandil could …
Number of citations: 772 www.sciencedirect.com
GJ Gross, JA Auchampach, M Maruyama… - Journal of …, 1992 - journals.lww.com
… for a direct cardioprotective effect of nicorandil in the ischemic-reperfused myo- … nicorandil may be in part responsible for the beneficial effects observed in the present study. Nicorandil …
Number of citations: 115 journals.lww.com
A Markham, GL Plosker, KL Goa - Drugs, 2000 - Springer
… nicorandil as treatment for angina pectoris is headache. This can be minimised by commencing nicorandil … reports of mouth ulcers in patients receiving nicorandil; causality has not been …
Number of citations: 204 link.springer.com
T Sato, N Sasaki, B O'Rourke, E Marbán - Journal of the American College …, 2000 - jacc.org
… that nicorandil given orally to rats is preferentially distributed into heart mitochondria (14). Therefore, we hypothesized that nicorandil targets mitoK ATP channels and the nicorandil-…
Number of citations: 293 www.jacc.org
LA Ahmed - Indian Journal of Pharmacology, 2019 - ncbi.nlm.nih.gov
… CAD) and the Impact of Nicorandil in Angina studies have revealed a beneficial impact for nicorandil on mortality and morbidity in patients with CAD.[2,3] The use of nicorandil has been …
Number of citations: 32 www.ncbi.nlm.nih.gov

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.